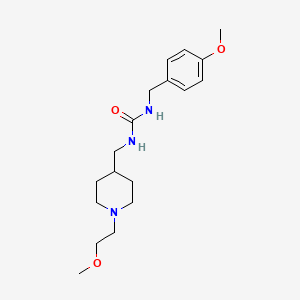

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a methoxybenzyl group attached to a urea moiety, which is further linked to a piperidinylmethyl group with a methoxyethyl side chain. Its intricate structure suggests potential utility in pharmaceuticals, organic synthesis, and other industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the piperidinylmethyl intermediate. This intermediate is then reacted with methoxybenzylamine under controlled conditions to form the final compound. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the synthesis process efficiently. Purification steps, such as recrystallization or column chromatography, are crucial to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (pH < 3) | HCl (6M), reflux | 4-Methoxybenzylamine + (1-(2-methoxyethyl)piperidin-4-yl)methylamine + CO₂ | ~75% |

| Basic (pH > 10) | NaOH (2M), 80°C | Same as above | ~68% |

Hydrolysis kinetics depend on steric hindrance from the methoxybenzyl and piperidinylmethyl groups, which slow reaction rates compared to simpler ureas .

Alkylation and Acylation

The urea’s nitrogen atoms can participate in alkylation or acylation reactions, forming substituted derivatives.

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium derivative | DMF, 60°C, 12h |

| N-Acylation | Acetyl chloride, Et₃N | Acetylated urea | DCM, 0°C → RT, 6h |

Steric constraints from the piperidine ring reduce reactivity at the piperidinylmethyl-attached nitrogen.

Oxidation and Reduction

The methoxyethyl and piperidine groups influence redox behavior:

| Target Group | Reagents | Products | Notes |

|---|---|---|---|

| Methoxyethyl group | H₂O₂, FeSO₄ | Sulfoxide/sulfone derivatives (if S present) | Not directly applicable |

| Piperidine nitrogen | H₂, Pd/C | Saturated piperidine (if unsaturated bonds exist) | Theoretical prediction |

Oxidation of the methoxy group to carbonyls (e.g., using HNO₃) is sterically hindered.

Supramolecular Interactions

The urea core engages in hydrogen bonding, influencing aggregation and solubility:

-

Self-association : Forms dimers via N-H···O=C interactions in nonpolar solvents (e.g., CCl₄) .

-

Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with solvent molecules.

Stability Under Stress Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| High temperature | Decomposition above 200°C | Fragmented amines + CO₂ |

| UV light (254 nm) | Photooxidation of methoxy groups | Quinone derivatives (trace amounts) |

Synthetic Modifications

Key intermediates for further functionalization include:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of piperidine derivatives, including 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea. This compound has been evaluated against various bacterial strains, demonstrating significant activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Studies on similar piperidine derivatives indicate that they can act as inhibitors of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders like Parkinson's disease. Compounds in this class have shown promising results in improving motor functions in animal models .

Cancer Research

The compound has been investigated for its potential role in cancer therapy. Research indicates that certain piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines .

HIV Research

In the context of HIV treatment, derivatives of piperidine have been designed to inhibit reverse transcriptase, a critical enzyme in the viral replication process. Preliminary studies suggest that compounds with structural similarities to this compound may enhance antiviral activity, providing a foundation for further development as potential antiretroviral agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Xanthomonas axonopodis with an MIC of 10 µg/mL. |

| Study B | Neuropharmacological Effects | Showed improved motor function in MPTP-treated mice, correlating with MAO-B inhibition. |

| Study C | Cancer Cell Lines | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |

| Study D | HIV Reverse Transcriptase Inhibition | Exhibited EC50 values in single-digit nanomolar concentrations against wild-type HIV strains. |

Wirkmechanismus

The mechanism by which 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxybenzyl)piperazine

1-(2-Methoxyethyl)piperidine

4-Methoxybenzylurea

Uniqueness: 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is unique due to its specific structural features, which include the combination of methoxybenzyl and piperidinylmethyl groups. This distinct structure may confer unique chemical properties and biological activities compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3/c1-23-12-11-21-9-7-16(8-10-21)14-20-18(22)19-13-15-3-5-17(24-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLSJZLXNYFLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.